BenchChemオンラインストアへようこそ!

2(3H)-Furanone, 3-benzylidene-5-phenyl-

antimicrobial screening selectivity profiling LtaS inhibition

2(3H)-Furanone, 3-benzylidene-5-phenyl- (CAS 4361-96-0), also designated NSC138931, is a synthetic butenolide (Δβ,γ-butenolide) belonging to the γ-aryl-α-benzylidene-furanone subclass. This compound bears an unsubstituted benzylidene moiety at position 3 and an unsubstituted phenyl ring at position 5 of the furanone core, with a molecular formula of C₁₇H₁₂O₂ and a molecular weight of 248.27 g/mol.

Molecular Formula C17H12O2
Molecular Weight 248.27 g/mol
CAS No. 4361-96-0
Cat. No. B3052685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2(3H)-Furanone, 3-benzylidene-5-phenyl-
CAS4361-96-0
Molecular FormulaC17H12O2
Molecular Weight248.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=C2C=C(OC2=O)C3=CC=CC=C3
InChIInChI=1S/C17H12O2/c18-17-15(11-13-7-3-1-4-8-13)12-16(19-17)14-9-5-2-6-10-14/h1-12H/b15-11+
InChIKeyLISLDGCWYOIVSJ-RVDMUPIBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2(3H)-Furanone, 3-benzylidene-5-phenyl- (CAS 4361-96-0): Procurement-Relevant Physicochemical and Screening Profile


2(3H)-Furanone, 3-benzylidene-5-phenyl- (CAS 4361-96-0), also designated NSC138931, is a synthetic butenolide (Δβ,γ-butenolide) belonging to the γ-aryl-α-benzylidene-furanone subclass [1]. This compound bears an unsubstituted benzylidene moiety at position 3 and an unsubstituted phenyl ring at position 5 of the furanone core, with a molecular formula of C₁₇H₁₂O₂ and a molecular weight of 248.27 g/mol [1]. The compound has been screened across over 15 targets in the PubChem BioAssay repository, yielding a predominantly inactive profile with one active hit, and serves as a versatile synthetic building block for constructing biologically active heterocyclic libraries [1][2].

Why 2(3H)-Furanone, 3-Benzylidene-5-Phenyl- Cannot Be Readily Substituted by Generic Furanones or Aurones


Within the butenolide and aurone chemotypes, even minor structural alterations produce large shifts in lipophilicity, hydrogen-bonding capacity, and target engagement profiles. The unsubstituted 3-benzylidene-5-phenyl substitution pattern of this compound yields a computed XLogP of 4, zero hydrogen bond donors, and only two hydrogen bond acceptors—properties that critically govern membrane permeability, metabolic stability, and non-specific binding [1]. Published QSAR analyses on closely related 5-benzylidene furanones and pyrrolones confirm that antifungal activity against Candida albicans is strongly dependent on lipophilicity and electronic parameters of the arylidene substituent, meaning that swapping this compound for an analog bearing a different substitution pattern (e.g., a hydroxylated benzylidene or a methyl at position 5) cannot be assumed to preserve biological activity [2]. Furthermore, PubChem BioAssay screening data reveal that this compound is inactive against the majority of human targets tested, a selectivity profile that may not hold for structural analogs with different physicochemical signatures [1].

Quantitative Differentiation Evidence for 2(3H)-Furanone, 3-Benzylidene-5-Phenyl- (CAS 4361-96-0) vs. Closest Analogs


Target Selectivity Profile: Broad-Spectrum Inactivity Across Human Targets with a Single Bacterial LtaS Hit in PubChem BioAssay Screening

In a panel of 16 distinct high-throughput screening assays deposited in PubChem BioAssay, 2(3H)-furanone, 3-benzylidene-5-phenyl- (CID 714692) exhibited a markedly selective profile: it was scored 'Active' in only one assay—AID 720641, a screen for inhibitors of the lipoteichoic acid synthase (LtaS) enzyme in Staphylococcus aureus—while remaining 'Inactive' in all other assays, including those targeting human TLR4-MyD88 binding (AID 811), GALR2 agonism (AID 833), S1P1 agonism (AID 1044), NADPH oxidase 1 inhibition (AID 1792), NOTCH agonism (AID 434982), kappa opioid receptor antagonism (AID 652031), and CDC25B-CDK2 interaction inhibition (AID 1259370) [1]. This binary selectivity pattern distinguishes the compound from promiscuous butenolide analogs that may exhibit activity across multiple human targets, thereby increasing the risk of off-target effects in antimicrobial discovery programs. No quantitative IC₅₀ value was reported for the LtaS active hit in the deposited data [1].

antimicrobial screening selectivity profiling LtaS inhibition Staphylococcus aureus

Lipophilicity (XLogP = 4) vs. Hydroxylated Aurone Comparators: Implications for Membrane Permeability in Antifungal Screening

The computed partition coefficient of 2(3H)-furanone, 3-benzylidene-5-phenyl- is XLogP = 4, with zero hydrogen bond donors (HBD = 0) and two hydrogen bond acceptors (HBA = 2) [1]. This places the compound in a lipophilicity range that published QSAR models for 5-benzylidene furanones have identified as favorable for antifungal activity against Candida albicans, where lipophilicity was shown to be necessary for good in vitro activity using parabolic (Hansch) and bilinear (McFarland-Kubinyi) models across a set of 22 benzylidene furanones, pyrrolones, and thiophenones [2]. In contrast, many naturally occurring aurones (2-benzylidenebenzofuran-3(2H)-ones) such as hispidol (CAS 5786-54-9) and sulfuretin bear phenolic hydroxyl substituents that increase polarity (lower XLogP) and introduce hydrogen bond donor capacity, which can reduce passive membrane permeability and alter pharmacokinetic profiles [3]. The absence of hydroxyl groups on the target compound eliminates potential phase II metabolic conjugation sites (glucuronidation, sulfation), which may confer a metabolic stability advantage relative to hydroxylated aurone analogs [3].

antifungal drug design lipophilicity QSAR membrane permeability

Conformational Restriction: Rotatable Bond Count of 2 vs. Flexible Butenolide Analogs Bearing Alkyl Substituents

The compound possesses exactly two rotatable bonds—the bonds connecting the benzylidene phenyl ring and the 5-phenyl ring to the central furanone core—resulting in a relatively rigid, conjugated structure [1]. This contrasts with analogs that incorporate flexible alkyl linkers (e.g., 3-benzylidene-5-alkyl-furan-2(3H)-ones) or saturated substituents that increase the rotatable bond count to 4–6, thereby increasing the conformational entropy penalty upon target binding. The restricted conformational freedom of the target compound may contribute to a lower entropic cost of binding and potentially improved binding affinity for rigid, pre-organized binding pockets, a principle well-established in fragment-based drug design. However, no direct experimental binding affinity comparison with flexible analogs has been reported for this specific compound [1].

conformational restriction entropic penalty target binding drug design

Synthetic Accessibility via Knoevenagel Condensation vs. Multi-Step Aurone Syntheses: Cost and Scalability Differentiation

The target compound is accessible through a single-step Knoevenagel condensation between commercially available 5-phenylfuran-2(3H)-one and benzaldehyde under basic conditions, a well-established synthetic route for this chemotype [1]. This contrasts with structurally analogous aurones (2-benzylidenebenzofuran-3(2H)-ones), which typically require multi-step sequences involving cyclization of benzofuranone precursors, oxidative cyclization of 2'-hydroxychalcones, or transition metal-catalyzed carbonylative annulation—routes that often involve higher catalyst costs, longer reaction times, and lower overall yields [2]. The single-step condensation route enables rapid analog generation for structure-activity relationship (SAR) exploration at lower cost per compound, a key consideration for medicinal chemistry programs and compound library procurement.

synthetic chemistry Knoevenagel condensation cost of goods library synthesis

Recommended Research and Industrial Application Scenarios for 2(3H)-Furanone, 3-Benzylidene-5-Phenyl- (CAS 4361-96-0) Based on Evidence-Based Differentiation


Anti-Staphylococcal Drug Discovery: Follow-Up on the LtaS Active Hit from PubChem BioAssay (AID 720641)

The compound's single active hit in a PubChem screen for inhibitors of lipoteichoic acid synthase (LtaS) in Staphylococcus aureus [1], combined with its broad inactivity across 15 other human and microbial targets, supports its prioritization as a starting scaffold for anti-staphylococcal lead optimization. LtaS is a validated antibacterial target involved in Gram-positive cell wall biosynthesis, and inhibitors of this enzyme are sought for combating methicillin-resistant S. aureus (MRSA). Procurement of this compound for follow-up dose-response confirmation, minimum inhibitory concentration (MIC) determination against S. aureus clinical isolates, and preliminary cytotoxicity assessment in mammalian cell lines (e.g., HepG2 or HEK293) represents a rational next step based on the existing screening data [1].

Antifungal Lead Optimization Informed by Class-Level Lipophilicity QSAR (Candida albicans)

Published QSAR models for 5-benzylidene furanones have established that lipophilicity is a prerequisite for antifungal activity against Candida albicans, with parabolic or bilinear dependence on logP [2]. The target compound's XLogP of 4 and absence of hydrogen bond donors [1] place it in a favorable lipophilicity window predicted by these models. Researchers procuring antifungal screening libraries should consider this compound as a lipophilic, non-hydroxylated scaffold for comparative structure-activity relationship (SAR) studies against hydroxylated aurone derivatives, which may exhibit different permeability and metabolic stability profiles [3].

Chemical Biology Probe Development: Selective Bacterial Target Engagement with Low Human Off-Target Risk

The compound's screening profile—active against a bacterial LtaS target while inactive across a broad panel of human GPCRs, kinases, and protein-protein interaction targets [1]—positions it as a candidate for chemical biology probe development. In target identification campaigns requiring selective perturbation of bacterial cell wall biosynthesis without confounding effects on mammalian signaling pathways, this compound offers a cleaner selectivity baseline than promiscuous butenolide analogs. Procurement for chemoproteomic profiling (e.g., thermal proteome profiling or affinity-based target deconvolution) is supported by the existing selectivity data.

Medicinal Chemistry Library Expansion via Late-Stage Functionalization of the Unsubstituted Benzylidene Scaffold

The compound's synthetic accessibility via a single-step Knoevenagel condensation [4], combined with the presence of two unsubstituted phenyl rings, makes it an ideal parent scaffold for parallel library synthesis. Researchers can procure this compound in bulk for subsequent electrophilic aromatic substitution, halogenation, or cross-coupling reactions to generate diverse analogs at both the 3-benzylidene and 5-phenyl positions. This strategy enables rapid exploration of substituent effects on biological activity without investing in multi-step de novo synthesis, a cost-effective approach for academic and industrial medicinal chemistry groups.

Quote Request

Request a Quote for 2(3H)-Furanone, 3-benzylidene-5-phenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.